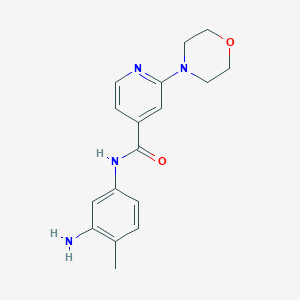![molecular formula C10H6ClNO3 B8430694 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione](/img/structure/B8430694.png)
8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives, which undergo N-arylation followed by acid-catalyzed rearrangement . Another approach is the one-pot synthesis involving the expansion of benzo-fused carbo- and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar azepine structure.
Clomipramine: An antidepressant that also features a tricyclic structure.
Imipramine: Another tricyclic antidepressant with structural similarities.
Uniqueness: 8-Chloro-3-hydroxy-1H-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
8-chloro-5-hydroxy-1H-1-benzazepine-2,3-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-10(15)9(14)4-8(6)13/h1-4,13H,(H,12,14,15) |
InChI Key |
CPGVEVDFZYFBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Methyl-2,8-diaza-spiro[5.5]undecan-5-ol](/img/structure/B8430670.png)
![2-(5-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetamide](/img/structure/B8430689.png)


